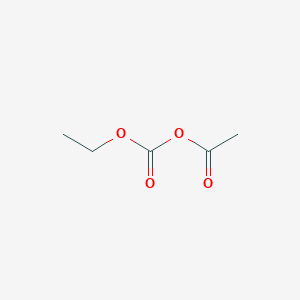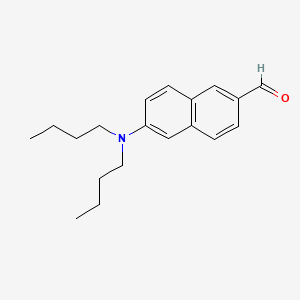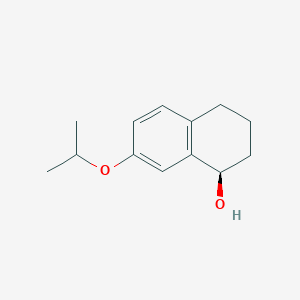![molecular formula C19H33NO2 B13438797 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is a synthetic compound known for its significant role in medical research, particularly in the treatment of multiple sclerosis. This compound is a sphingosine-1-phosphate receptor modulator, which means it can influence the immune system by affecting the movement of lymphocytes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol typically involves the reaction of 3-octylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the reaction of the amine with glycidol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often have different biological activities and can be used in various research applications .
Aplicaciones Científicas De Investigación
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The compound exerts its effects by modulating sphingosine-1-phosphate receptors, particularly S1P1. This modulation prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system. This mechanism is particularly beneficial in treating multiple sclerosis, where it helps reduce inflammation and prevent further damage to nerve cells .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.
Siponimod: Similar in structure and function, used for treating relapsing forms of multiple sclerosis.
Ozanimod: Another S1P receptor modulator with similar therapeutic applications
Uniqueness
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is unique due to its specific structure, which provides a distinct pharmacokinetic profile and a different set of biological activities compared to other similar compounds. Its ability to modulate immune responses with high specificity makes it a valuable compound in medical research and treatment .
Propiedades
Fórmula molecular |
C19H33NO2 |
|---|---|
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
2-amino-2-[2-(3-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-9-17-10-8-11-18(14-17)12-13-19(20,15-21)16-22/h8,10-11,14,21-22H,2-7,9,12-13,15-16,20H2,1H3 |
Clave InChI |
VUKMITOWFKYWDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=CC=C1)CCC(CO)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)


![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)


![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
